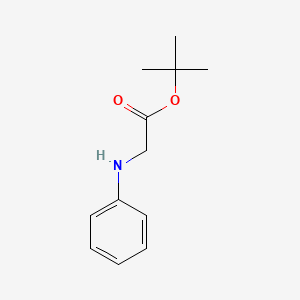

Tert-butyl 2-(phenylamino)acetate

Description

Contextualization of Substituted Glycine (B1666218) Esters within Contemporary Organic Chemistry

Substituted glycine esters are fundamental building blocks in modern organic chemistry. acs.org Glycine, being the simplest amino acid, provides a versatile scaffold that can be readily modified at the nitrogen atom and the carboxyl group. acs.org This flexibility allows chemists to synthesize a vast array of complex molecules and intermediates for various applications. researchgate.net

A significant area of research involves the functionalization of the α-carbon (the carbon atom adjacent to the carbonyl group) of glycine derivatives. rsc.org Recent advancements have focused on direct C(sp³)–H bond functionalization, which offers a more atom-economical and efficient way to create new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com These methods are crucial for synthesizing biologically important α-substituted glycine derivatives. rsc.org Furthermore, the development of green chemistry protocols, such as mechanochemical accelerated aging and visible-light-induced photocatalysis, has enabled the synthesis of these compounds under milder, more sustainable conditions, often using air as the oxidant. rsc.orgacs.org The ester group, such as the tert-butyl ester in the title compound, plays a crucial role, not only as a protecting group but also in influencing the reactivity and solubility of the molecule. acs.orgorganic-chemistry.org

Importance of the N-Phenylaminoacetate Structural Motif in Chemical Research

The N-phenylaminoacetate structural motif is a key component in a multitude of synthetic applications. Historically, N-arylglycine esters have been pivotal intermediates in the synthesis of indigo (B80030) dyes. google.com Modern synthetic methods have expanded their utility significantly. They serve as precursors for α-aryl α-amino acid esters through innovative copper-catalyzed dehydrogenative cross-coupling (DCC) reactions. acs.orgamazonaws.com This reaction allows for the direct arylation of the α-position of the N-arylglycine ester, providing access to complex amino acid derivatives.

Moreover, the N-phenylaminoacetate backbone is a precursor for various heterocyclic compounds. For instance, visible-light-induced photocatalytic reactions can be employed to synthesize substituted quinolines from glycine esters and unactivated alkenes. acs.org The versatility of the N-arylglycine ester scaffold is further demonstrated by its use in copper-catalyzed C-N coupling reactions to form amidated and imidated derivatives under mild conditions. rsc.org The inherent reactivity of this motif makes it a valuable tool for medicinal chemists and material scientists in constructing complex molecular architectures. nih.govopenmedicinalchemistryjournal.comrsc.org

Current Challenges and Emerging Research Opportunities for Tert-butyl 2-(phenylamino)acetate

While this compound is a valuable synthetic intermediate, its application comes with certain challenges. A primary challenge lies in achieving high regioselectivity and stereoselectivity during functionalization reactions. For example, in cross-coupling reactions, controlling the position of substitution on the phenyl ring or achieving enantioselectivity at the α-carbon requires carefully designed catalytic systems. acs.orgrsc.org

Despite these challenges, emerging research opportunities are continuously expanding the synthetic utility of this compound. Key areas of innovation include:

Asymmetric Synthesis : The development of chiral palladium catalysts has enabled the enantioselective C–H arylation of N-aryl glycine esters with arylboronic acids, offering a direct route to chiral α-amino acid derivatives. rsc.org

Photocatalysis : Visible-light-driven reactions represent a growing field, allowing for the α-C(sp³)–H functionalization of glycine derivatives under mild and environmentally friendly conditions. mdpi.comacs.org These methods avoid the need for harsh reagents and high temperatures.

Cross-Dehydrogenative Coupling (CDC) : Copper-catalyzed CDC reactions provide a powerful tool for forming new C-C and C-N bonds. acs.orgrsc.org Research is ongoing to expand the scope of coupling partners and improve the efficiency of these reactions for N-arylglycine esters like this compound. For example, a mixture of this compound can react with acetic anhydride (B1165640) and pyridine (B92270) to yield tert-Butyl 2-(N-phenylacetamido)acetate. rsc.org

Mechanochemistry : Solvent-minimal or solvent-free reaction conditions using mechanochemical methods like ball milling are being explored to make the synthesis of glycine derivatives more sustainable. rsc.org

These evolving synthetic strategies are unlocking new possibilities for the application of this compound in the synthesis of complex organic molecules, including potential pharmaceutical agents and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-anilinoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)9-13-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBNTSLQHDGJFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 2 Phenylamino Acetate

Evolution of Approaches for N-Arylglycine Ester Synthesis

The construction of the C(aryl)-N bond is the central challenge in the synthesis of N-arylglycine esters. Historically, methods for forming these bonds were often limited by harsh reaction conditions and limited substrate scope. Early approaches included classical methods such as the Ullmann and Goldberg reactions, which typically required high temperatures and the use of stoichiometric copper reagents. Another historical method is nucleophilic aromatic substitution (SNAr), but its utility is generally restricted to aryl systems bearing strong electron-withdrawing groups. mychemblog.com

The advent of transition-metal catalysis revolutionized the formation of C-N bonds. In 1983, the first palladium-catalyzed methods for creating C(sp2)-N bonds were reported, laying the groundwork for more advanced protocols. mychemblog.com The subsequent development of the Buchwald-Hartwig amination in the mid-1990s marked a paradigm shift, offering a highly general and efficient palladium-catalyzed method for coupling aryl halides or triflates with a wide array of amines, including amino acid esters, under relatively mild conditions. mychemblog.com This evolution from stoichiometric, high-temperature reactions to milder, more versatile catalytic processes has enabled the synthesis of a vast library of N-aryl amino acid derivatives.

Modern Strategies for the Formation of Tert-butyl 2-(phenylamino)acetate

Contemporary synthetic chemistry offers several distinct and effective pathways to construct this compound, each with its own advantages regarding starting material availability, scalability, and reaction conditions.

One of the most direct and widely utilized methods for synthesizing this compound is the nucleophilic substitution of a haloacetate precursor, such as tert-butyl bromoacetate, with aniline (B41778). This reaction involves the formation of a C-N bond through the displacement of the bromide leaving group by the nucleophilic nitrogen of aniline.

The efficiency of this N-alkylation reaction is highly dependent on the reaction conditions. Key parameters include the choice of solvent, the presence and nature of a base, and temperature control. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often favored. A base is typically required to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.

Table 1: Representative Conditions for N-Alkylation of Amines with Tert-butyl bromoacetate

| Amine/Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Aniline | K₂CO₃ | Acetone | Reflux | 3 h | Analogous reaction with 4-Nitrophenol shows high efficiency under these conditions. nih.gov |

| Cyclen | NaOAc·3H₂O | Dimethylacetamide | 20-25 | 60 h | Demonstrates the use of a mild base for N-alkylation of a secondary amine. orgsyn.org |

| Tert-butylamine | Triethylamine | Acetonitrile | Room Temp | - | Catalytic bases are often used to accelerate the reaction rate. |

This table is interactive. You can sort and filter the data.

The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the electrophilic α-carbon of tert-butyl bromoacetate. This is followed by deprotonation of the resulting ammonium (B1175870) salt by the base to yield the final product and the corresponding hydrobromide salt of the base.

An alternative strategy involves the esterification of a pre-formed N-phenylglycine (phenylaminoacetic acid) precursor. The tert-butyl ester is a valuable protecting group in organic synthesis due to its stability under many conditions and its facile removal under acidic conditions. thieme.de However, the direct esterification of amino acids to form tert-butyl esters can be challenging due to their zwitterionic nature and resulting low solubility in common organic solvents. thieme.descientificupdate.com

Several modern methods have been developed to overcome these challenges:

Acid-Catalyzed Reactions with Isobutene: A traditional method involves the reaction of the amino acid with isobutylene (B52900) gas in the presence of a strong acid catalyst like sulfuric acid. researchgate.net

Use of Tert-butylating Agents: Reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) can be used to install the tert-butyl group. A novel method uses (Boc)₂O under solvent-free and base-free conditions facilitated by electromagnetic milling, presenting a green and sustainable approach. rsc.org

Advanced Catalytic Systems: A highly efficient and safe method for the tert-butylation of free amino acids utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (B1210297), which acts as both the solvent and the tert-butylating agent. scientificupdate.comorganic-chemistry.org This protocol demonstrates significantly faster reaction times and higher yields compared to older methods that used hazardous reagents like perchloric acid. scientificupdate.comorganic-chemistry.org

Table 2: Comparison of Modern Tert-Butylation Methods for Amino Acids

| Method | Tert-butyl Source | Catalyst/Reagent | Key Advantages |

|---|---|---|---|

| Tf₂NH Catalysis | tert-Butyl acetate | Bis(trifluoromethanesulfonyl)imide | Fast, high yields, avoids hazardous acids, mild conditions. scientificupdate.comorganic-chemistry.org |

| Electromagnetic Milling | (Boc)₂O | Ferromagnetic rods | Solvent-free, base-free, green, neutral conditions. rsc.org |

| Transesterification | tert-Butyl acetoacetate | Acid catalyst | Avoids high-pressure isobutene gas. researchgate.net |

This table is interactive. You can sort and filter the data.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a powerful strategy for rapidly building molecular complexity. nih.gov For the synthesis of N-arylglycine ester derivatives, the Ugi four-component reaction (Ugi-4CR) is particularly relevant.

The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov To synthesize a structure related to this compound, one could envision a reaction using aniline (the amine), formaldehyde (B43269) (the aldehyde), a carboxylic acid, and a tert-butyl isocyanoacetate derivative. This approach allows for the rapid assembly of complex di-amide derivatives in a single pot, offering significant advantages in terms of efficiency and atom economy for library synthesis in drug discovery.

Catalytic Systems in the Synthesis of this compound

Catalysis is fundamental to the modern synthesis of N-arylglycine esters, providing mild, efficient, and selective pathways that were previously inaccessible.

Transition metal catalysis, particularly with palladium, is the cornerstone of modern C(aryl)-N bond formation. The Buchwald-Hartwig amination allows for the direct coupling of an aryl halide (e.g., bromobenzene) with tert-butyl aminoacetate to form the target compound.

This reaction proceeds via a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.

Coordination and Deprotonation: The amine (tert-butyl aminoacetate) coordinates to the palladium center, and a base deprotonates the amine to form a palladium amide complex.

Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond of the final product and regenerating the Pd(0) catalyst. mychemblog.com

More advanced strategies have also emerged, such as the direct C–H oxidative cross-coupling of N-aryl glycine (B1666218) esters with arylboronic acids. rsc.orgnih.govrsc.org This method forms an aryl-glycine bond by functionalizing an existing C-H bond, representing a highly atom-economical approach. Copper-catalyzed cross-dehydrogenative-coupling (CDC) reactions have also been developed, further expanding the toolkit for synthesizing α-substituted α-amino acid esters from N-arylglycine ester precursors. thieme-connect.comresearchgate.net

Table 3: Catalytic Systems for N-Arylglycine Ester Synthesis

| Reaction Type | Metal Catalyst | Key Features |

|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Broad substrate scope, mild conditions, high functional group tolerance. mychemblog.com |

| C-H Oxidative Coupling | Palladium | High atom economy, direct functionalization of C-H bonds. rsc.orgnih.govrsc.org |

| Cross-Dehydrogenative Coupling | Copper | Utilizes an external oxidant to couple two C-H bonds. thieme-connect.comresearchgate.net |

This table is interactive. You can sort and filter the data.

Organocatalytic and Biocatalytic Pathways

In the pursuit of greener and more efficient synthetic routes, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-catalyzed reactions. These methods often offer milder reaction conditions, higher selectivity, and reduced environmental impact.

Organocatalytic Approaches:

Organocatalysis utilizes small organic molecules to accelerate chemical transformations. For the synthesis of N-aryl amino acid esters, including derivatives similar to this compound, various organocatalytic strategies have been explored. One notable approach is the asymmetric transfer hydrogenation of N-alkyl aryl imino esters, which provides access to N-alkylated arylglycinate esters with high yields and enantioselectivity. acs.orgwhiterose.ac.uk While this method focuses on chiral molecules, the underlying principles of activating the imine bond through a Brønsted acid catalyst can be applied to the synthesis of achiral analogs.

Another strategy involves the functionalization of N-arylglycine esters through electrocatalytic methods mediated by organocatalysts. nih.gov For instance, the use of n-Bu4NI as a mediator in an undivided cell allows for the efficient cross-dehydrogenative coupling of N-arylglycine esters with various nucleophiles. nih.gov This approach avoids the need for transition metals and external oxidants, aligning with the principles of green chemistry. nih.gov

Key features of organocatalytic methods for synthesizing N-arylglycine ester derivatives are summarized in the table below.

| Catalyst Type | Reactants | Key Advantages | Representative Yield |

| Brønsted Acid | N-alkyl aryl imino ester, Hantzsch ester | High yields, high enantioselectivity, catalyst recycling | 90% acs.org |

| n-Bu4NI (Mediator) | N-arylglycine ester, C-H nucleophile | Metal-free, avoids external oxidants, efficient | 76-84% nih.gov |

| Tetrazine/Zinc Acetate | α-benzylthioglycine ester, electron-rich aromatics | Mild conditions, broad substrate scope | Up to 91% rsc.org |

Biocatalytic Pathways:

Biocatalysis leverages enzymes to perform chemical transformations with high specificity and under mild conditions. While direct biocatalytic synthesis of this compound is not extensively documented, related chemoenzymatic processes for producing phenylglycine derivatives have been developed. For example, a one-pot synthesis combining the chemical Strecker synthesis of racemic phenylglycinonitrile with an enzymatic resolution using a nitrilase has been reported to produce (R)-phenylglycine with high enantiomeric excess and yields up to 81%. frontiersin.org

The application of enzymes for the N-arylation of glycine esters is a promising area of research. Lipases and proteases, which are commonly used in the synthesis of esters and amides, could potentially be engineered or screened for activity in the N-arylation of glycine tert-butyl ester with aniline. The advantages of such a biocatalytic approach would include mild reaction conditions (aqueous media, ambient temperature), high selectivity, and the use of a biodegradable catalyst.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. unibo.it For the synthesis of this compound, these principles can be applied to minimize environmental impact and enhance sustainability.

Key green chemistry principles relevant to this synthesis include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. primescholars.com

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and separation agents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents.

Traditional methods for N-arylation often involve metal catalysts and organic solvents, which can generate significant waste. In contrast, the organocatalytic and potential biocatalytic routes discussed above offer greener alternatives. For instance, the electrocatalytic functionalization of N-arylglycine esters avoids the use of metal catalysts and harsh oxidants. nih.gov Similarly, a chemoenzymatic approach reduces the reliance on petrochemical feedstocks and can be performed under environmentally benign conditions. frontiersin.orgnih.gov

The choice of solvent is also a critical factor. The development of syntheses in greener solvents, or even under solvent-free conditions, is a key goal. Research into the use of ionic liquids or deep eutectic solvents could provide more sustainable reaction media for the synthesis of this compound.

Comparative Analysis of Synthetic Efficiency, Selectivity, and Atom Economy

A comparative analysis of different synthetic routes to N-aryl glycine esters highlights the advantages of modern catalytic methods over classical approaches.

| Synthetic Method | Typical Yield | Selectivity | Atom Economy | Key Advantages | Key Disadvantages |

| Classical N-Arylation (e.g., Buchwald-Hartwig) | High | Good | Moderate | Broad substrate scope | Requires metal catalyst, ligands, and base; generates stoichiometric byproducts |

| Organocatalytic Transfer Hydrogenation | High | High (enantioselective) | Good | Metal-free, mild conditions | Primarily developed for asymmetric synthesis |

| Electrocatalytic C-H Functionalization | Good to Excellent | Good | High | Metal-free, no external oxidant, high atom economy | Requires electrochemical setup |

| Biocatalytic (Chemoenzymatic) | High | Excellent (enantio- and regioselective) | Potentially High | Mild conditions, biodegradable catalyst, high selectivity | Limited to specific substrates, may require enzyme engineering |

Synthetic Efficiency: Modern catalytic methods, including organocatalysis and palladium-catalyzed N-arylation, generally offer high yields, often exceeding 90%. acs.orgnih.gov The efficiency of biocatalytic methods can also be very high, with conversions reaching over 99% in some cases. nih.gov

Selectivity: Organocatalytic and biocatalytic methods are renowned for their high selectivity. Asymmetric organocatalysis can provide access to enantiopure N-aryl amino acid esters with excellent enantiomeric ratios. acs.orgwhiterose.ac.uk Enzymes, by their nature, offer unparalleled chemo-, regio-, and stereoselectivity.

Atom Economy: Atom economy is a measure of the efficiency of a reaction in converting reactants to the desired product. primescholars.com Addition and rearrangement reactions often have a 100% atom economy. scranton.edu Catalytic reactions, by definition, improve atom economy by reducing the need for stoichiometric reagents. The electrocatalytic C-H functionalization is a prime example of a highly atom-economical process, as it directly couples two C-H bonds without the need for pre-functionalized starting materials. nih.gov

The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 primescholars.com

For example, in a hypothetical direct N-arylation of tert-butyl glycinate (B8599266) with aniline, the atom economy would be high as the main byproduct would be a small molecule like water or ammonia, depending on the specific reaction mechanism. In contrast, reactions that use protecting groups or generate large stoichiometric byproducts will have a lower atom economy.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Tert Butyl 2 Phenylamino Acetate and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of tert-butyl 2-(phenylamino)acetate. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). This high precision allows for the calculation of a unique elemental formula.

For the parent compound, this compound (C₁₂H₁₇NO₂), the expected exact mass can be calculated. Using common ionization techniques such as electrospray ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. The high-resolution measurement of this ion's m/z value allows for its differentiation from other potential molecular formulas that might have the same nominal mass.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Exact Mass (M) | 207.12593 |

| Observed Ion | [M+H]⁺ |

| Calculated m/z for [C₁₂H₁₈NO₂]⁺ | 208.13321 |

| Typical Experimental m/z | 208.1332 |

| Typical Mass Accuracy | < 5 ppm |

This level of accuracy is critical in synthetic chemistry and drug discovery, where it confirms the identity of a target molecule and rules out potential byproducts or impurities with different elemental compositions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. For this compound and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the carbon-hydrogen framework and the connectivity of atoms.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule. The aromatic protons on the phenyl ring typically appear in the downfield region (δ 6.5-7.5 ppm), while the methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen and carbonyl groups, and the nine equivalent protons of the tert-butyl group, appear at characteristic upfield chemical shifts.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms. Key signals include the carbonyl carbon of the ester, the carbons of the phenyl ring, the methylene carbon, and the quaternary and methyl carbons of the tert-butyl group.

2D NMR: For more complex derivatives or to unambiguously assign all signals, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other. For instance, it can confirm the coupling between protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the phenyl ring to the nitrogen and the ester group.

Solid-State NMR (ssNMR): For derivatives that are crystalline or have limited solubility, solid-state NMR can provide valuable structural information. While solution-state NMR averages out anisotropic interactions due to molecular tumbling, ssNMR probes these interactions in the solid state, offering insights into the local environment, conformation, and packing of molecules in the crystal lattice.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Tert-butyl (CH₃)₃ | ~1.45 (s, 9H) | ~28.0 (CH₃), ~81.5 (quaternary C) |

| Methylene (-CH₂-) | ~3.85 (s, 2H) | ~46.0 |

| Amine (-NH-) | Broad signal, variable | - |

| Phenyl (aromatic) | ~6.6-7.2 (m, 5H) | ~113-129 |

| Carbonyl (C=O) | - | ~171.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying specific functional groups and can also provide information about molecular conformation.

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The N-H stretch of the secondary amine typically appears as a sharp band around 3400 cm⁻¹. The C=O stretch of the ester group is a strong, prominent band usually found in the region of 1730-1750 cm⁻¹. The C-O single bond stretches of the ester and the aromatic C-H and C=C stretches also give rise to distinct signals in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often produce strong Raman signals, making it a useful tool for studying derivatives with substituted phenyl rings. The symmetric vibrations of non-polar bonds are often more intense in Raman spectra compared to FT-IR.

Conformational analysis can be performed by studying shifts in vibrational frequencies under different conditions (e.g., temperature, solvent) or by comparing the spectra of different polymorphs or conformers.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3350 - 3450 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ester Carbonyl (C=O) | Stretch | 1730 - 1750 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ester C-O | Stretch | 1150 - 1250 |

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of this compound or one of its derivatives can be grown, X-ray crystallography provides the most definitive and detailed three-dimensional structural information. This technique determines the precise spatial coordinates of each atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsion angles.

The resulting crystal structure offers an unambiguous depiction of the molecule's conformation in the solid state. It can reveal intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which are crucial for understanding the crystal packing and the physical properties of the material. For derivatives, X-ray crystallography confirms the regiochemistry and stereochemistry of substitutions.

Chiroptical Spectroscopy for Chiral Derivatives

While this compound itself is achiral, many of its important derivatives can be chiral, for example, through substitution on the phenyl ring or at the alpha-carbon. For these chiral molecules, chiroptical spectroscopy techniques are essential for determining the absolute configuration and studying their stereochemical properties.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of the molecule, particularly the spatial arrangement of chromophores. The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of stereocenters, sometimes with the aid of computational predictions. This is particularly useful for assigning the stereochemistry of chiral derivatives of this compound without the need for X-ray crystallography.

Theoretical and Computational Studies on Tert Butyl 2 Phenylamino Acetate

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule dictates its physical and chemical properties. Molecular Orbital (MO) theory is a cornerstone of electronic structure analysis, describing how atomic orbitals combine to form molecular orbitals that span the entire molecule. escholarship.orgnumberanalytics.com These molecular orbitals are associated with discrete energy levels, and their occupancy by electrons determines the molecule's stability and behavior. umich.edu

For tert-butyl 2-(phenylamino)acetate, a computational analysis, typically using Density Functional Theory (DFT) methods like B3LYP, would reveal the distribution and energies of its molecular orbitals. psu.edu The key orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. nih.govnih.gov

In this compound, the HOMO is expected to be primarily located on the electron-rich phenylamino (B1219803) group, specifically the nitrogen atom and the aromatic ring, which can readily donate electrons. The LUMO is likely centered on the carbonyl group of the ester, which acts as an electron-accepting region. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

Table 1: Hypothetical Molecular Orbital Energies for this compound (Calculated using DFT B3LYP/6-31G)*

| Molecular Orbital | Energy (eV) | Primary Location |

| LUMO+1 | -0.5 | Phenyl Ring / Ester Group |

| LUMO | -1.2 | Ester Carbonyl Group |

| HOMO | -6.8 | Phenylamino Group (N, Ring) |

| HOMO-1 | -7.5 | Phenyl Ring |

Note: These values are illustrative and represent typical energies obtained from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions and reactivity. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. upenn.eduresearchgate.net Due to the presence of several rotatable single bonds—specifically around the C-N bond, the C-C bond of the acetate (B1210297) group, and the ester linkage—the molecule can adopt various conformations.

Computational methods like Molecular Mechanics (MM) or DFT can be used to perform a systematic search of the potential energy surface. researchgate.net For each identified minimum-energy conformer, its relative stability can be determined. The bulky tert-butyl group imposes significant steric hindrance, which plays a major role in dictating the preferred conformations. unipi.it For instance, the orientation of the phenyl ring relative to the acetate group will be heavily influenced by steric clashes.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. acs.org By simulating the motion of atoms at a given temperature, MD can explore the conformational space accessible to the molecule, revealing how it transitions between different conformers and how it might interact with its environment, such as a solvent. acs.org These simulations can highlight the most populated conformational states and the flexibility of different parts of the molecule.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | ~180° (anti) | 0.00 | 75 |

| 2 | ~60° (gauche) | 1.5 | 20 |

| 3 | ~120° | 3.0 | 5 |

Note: Data is hypothetical, illustrating expected results from a conformational search.

Prediction of Reactivity and Selectivity via Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. numberanalytics.compku.edu.cn The theory posits that the most favorable reaction pathway will be the one that maximizes the overlap between these frontier orbitals and minimizes their energy difference.

For this compound, FMO theory can predict its behavior in various reactions.

Nucleophilicity : The HOMO, localized on the phenylamino group, indicates that this part of the molecule will act as a nucleophile. It would readily react with electrophiles, with the nitrogen atom or the ortho/para positions of the phenyl ring being the most likely sites of attack. The energy of the HOMO is a direct indicator of its nucleophilic strength; a higher HOMO energy corresponds to greater nucleophilicity. pku.edu.cn

Electrophilicity : The LUMO, centered on the ester's carbonyl carbon, suggests this site is susceptible to nucleophilic attack. Reactions like hydrolysis or aminolysis would target this position. A lower LUMO energy indicates greater electrophilicity.

By analyzing the shapes and energies of the HOMO and LUMO, one can predict the regioselectivity and stereoselectivity of reactions involving this molecule. For instance, in an electrophilic aromatic substitution, the coefficients of the atomic orbitals in the HOMO on the phenyl ring can predict whether the ortho, meta, or para position is most reactive.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can accurately predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts : DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. pdx.eduillinois.edu The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). uwec.edu Predicted shifts can help assign complex spectra and confirm the proposed structure. The chemical shifts are sensitive to the molecule's conformation, so averaging the predicted shifts over the most stable conformers (weighted by their Boltzmann population) often yields more accurate results.

Vibrational Frequencies : The infrared (IR) spectrum can be simulated by calculating the vibrational frequencies and their corresponding intensities. sioc-journal.cnchem-soc.si These calculations are typically done within the harmonic approximation, though anharmonic corrections can improve accuracy for certain modes, like N-H stretching. mdpi.com The predicted spectrum can be compared with experimental IR data to identify characteristic functional group vibrations, such as the C=O stretch of the ester, the N-H bend of the amine, and various C-H and aromatic ring vibrations. nih.govresearchgate.net

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted (DFT B3LYP/6-31G*) | Experimental (Hypothetical) |

| ¹H NMR (tert-butyl) | 1.45 ppm | 1.48 ppm |

| ¹H NMR (CH₂) | 4.10 ppm | 4.15 ppm |

| ¹³C NMR (C=O) | 170.5 ppm | 171.2 ppm |

| IR Freq (C=O stretch) | 1735 cm⁻¹ | 1740 cm⁻¹ |

| IR Freq (N-H bend) | 1605 cm⁻¹ | 1600 cm⁻¹ |

Note: Predicted values are illustrative examples of what computational methods can provide.

Solvation Models and Solvent Effects on Reaction Energetics

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational solvation models are used to account for these effects. iastate.edunih.gov These models can be broadly categorized into explicit and implicit models.

Implicit Solvation Models : Models like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. acs.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's electronic structure, geometry, and reaction energetics. For this compound, a PCM calculation could predict how its stability and the energy of a reaction transition state change in solvents of different polarities (e.g., hexane (B92381) vs. water).

Explicit Solvation Models : These models involve including a number of individual solvent molecules in the calculation. iastate.edu This method is computationally more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit models would be useful for studying reactions where a solvent molecule directly participates, for example, in the mechanism of hydrolysis in water.

Strategic Applications of Tert Butyl 2 Phenylamino Acetate As a Building Block in Organic Synthesis

Role in the Construction of Heterocyclic Compounds

The N-phenylglycine ester scaffold of tert-butyl 2-(phenylamino)acetate is a key precursor for synthesizing various nitrogen- and oxygen-containing heterocycles. Its components can be integrated to form parts of the ring system in compounds such as pyrroles and oxazoles.

Pyrroles: The synthesis of pyrrole (B145914) derivatives can be achieved through various condensation reactions where the amine and the adjacent active methylene (B1212753) group of the phenylaminoacetate moiety participate in ring formation. For instance, multicomponent reactions involving aldehydes, isocyanides, and anilines can lead to highly substituted pyrrole-containing fused systems like chromeno[4,3-b]pyrrol-4(1H)-ones. nih.govacs.org In these reactions, the aniline (B41778) component, which is structurally related to this compound, serves as a crucial nitrogen source for the pyrrole ring. One-pot procedures combining a multicomponent reaction with a subsequent intramolecular cyclization have proven efficient for creating these complex heterocyclic structures with moderate to good yields. nih.govacs.org

Oxazoles: The phenylamino (B1219803) group is a common structural motif in various pharmacologically active oxazole (B20620) derivatives. tandfonline.com Synthetic strategies often involve the construction of the oxazole ring from precursors containing an N-aryl group. For example, 2-N-aryl-1,3-oxazole derivatives can be synthesized through the cyclization of intermediates derived from phenacyl azides and phenyl isothiocyanate. tandfonline.com While not a direct starting material, this compound represents a readily available source for the N-phenylamino fragment essential for these structures. The synthesis of 1,2,4-oxadiazoles has also been demonstrated using aniline derivatives as starting materials, which undergo condensation and cyclodehydration to form the heterocyclic ring. beilstein-journals.orgd-nb.info

The versatility of this building block extends to the synthesis of other heterocycles such as thiophenes and quinazolines, highlighting its broad applicability in medicinal chemistry and materials science. uniurb.itarabjchem.org

Utilization in the Synthesis of Complex Molecular Architectures

The inherent reactivity of this compound makes it an ideal starting point for the assembly of complex molecular frameworks. Its ability to participate in multicomponent reactions is particularly advantageous for building molecular complexity in a single step.

A notable example is the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones, which are intricate, polycyclic fused scaffolds. nih.govacs.org The synthesis involves a three-component reaction between a 2-oxo-2H-chromene-3-carbaldehyde, an isocyanide, and an aniline derivative, followed by an intramolecular Michael cyclization. acs.org This strategy allows for the creation of a diverse library of compounds by varying each of the three components. The reaction conditions for the cyclization step have been optimized, with toluene (B28343) as the solvent and pyridine (B92270) as the base at 90 °C yielding the best results. nih.govacs.org

Below is a table summarizing the optimized reaction conditions for the cyclization step in the synthesis of a model chromeno[4,3-b]pyrrol-4(1H)-one.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pyridine | Toluene | 90 | 92 |

| 2 | Pyridine | Toluene | 70 | 85 |

| 3 | Pyridine | Dioxane | 90 | 81 |

| 4 | 2,6-Lutidine | Toluene | 90 | 75 |

| 5 | DBU | Toluene | 90 | <10 |

| 6 | K₂CO₃ | Toluene | 90 | No Product |

| Data sourced from a study on the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones. nih.govacs.org |

Furthermore, the core structure is found within complex molecules designed as inhibitors for biological targets like the epidermal growth factor receptor (EGFR), which is implicated in certain cancers. google.com In these applications, the phenylaminoacetate moiety is incorporated into larger structures containing multiple heterocyclic rings, demonstrating its utility in constructing sophisticated drug candidates. google.com

Precursor to Peptide Mimetics and Modified Amino Acid Derivatives

N-aryl amino acids are crucial components in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often exhibit enhanced stability and bioavailability. researchgate.netnih.gov this compound is a prime example of a modified amino acid ester that serves as a building block in this context. google.com The N-phenyl group confers specific steric and electronic properties, while the tert-butyl ester provides a robust protecting group for the carboxylic acid, which is stable under many reaction conditions but can be removed selectively when needed, often using moderate acids like trifluoroacetic acid. nih.gov

The incorporation of such non-natural amino acids can introduce conformational constraints, improve resistance to enzymatic degradation, and modulate receptor binding affinity. nih.govabyntek.com The synthesis of peptides and their mimetics often involves the coupling of N-protected amino acids. nih.gov The N-phenylamino group can be further functionalized or used as a key structural element that mimics the side chain or backbone of a natural amino acid. researchgate.netgoogle.com The development of methods for the N-arylation of amino acid esters has expanded the toolbox for creating these valuable scaffolds for bioactive peptides. researchgate.net

As a Chiral Auxiliary Precursor in Asymmetric Synthesis (if applicable to specific derivatives)

While this compound is itself achiral, it serves as an excellent precursor for the synthesis of chiral derivatives used in asymmetric synthesis. A prominent strategy in modern organic chemistry is the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct a stereoselective reaction.

A highly successful class of chiral auxiliaries are the N-tert-butanesulfinyl imines, developed by Ellman and coworkers. cas.cnyale.edu These are typically prepared by the condensation of optically pure N-tert-butanesulfinamide with aldehydes or ketones. cas.cn The nitrogen atom of this compound can be derivatized to form a sulfinamide, which can then be used to control stereochemistry. The tert-butylsulfinyl group acts as a powerful chiral directing group, activating the imine for nucleophilic addition and effectively shielding one face of the molecule, leading to high diastereoselectivity. cas.cnnih.gov After the desired stereocenter is created, the sulfinyl auxiliary can be easily cleaved under mild acidic conditions. nih.gov

This approach has been widely applied to the asymmetric synthesis of a vast range of chiral amines, which are ubiquitous in pharmaceuticals and natural products. yale.edu Therefore, by converting the phenylamino group into a chiral N-tert-butanesulfinyl moiety, derivatives of the title compound can become powerful tools in asymmetric synthesis. cas.cn

Integration into Divergent Synthetic Pathways

Divergent synthesis is a powerful strategy that allows for the creation of multiple, structurally distinct products from a common starting material by slightly altering the reaction conditions. This compound and its N-alkylated analogs are well-suited for such pathways due to their multiple reactive sites.

A clear example of this is seen in the visible light-promoted reactions of N-methyl arylamines with Morita-Baylis–Hillman (MBH) acetates. acs.org In this system, the choice of photocatalyst acts as a chemical switch, directing the reaction down two different pathways to yield two distinct products. From the same set of starting materials, either α-aminoalkylation or α-diaminoalkylation can be selectively achieved. acs.org This catalyst-controlled divergence provides rapid access to structurally diverse N-containing alkyl acrylates or γ,γ-diaminobutyl esters, demonstrating an efficient use of starting materials to generate molecular complexity. acs.org Such pathways are highly valuable in medicinal chemistry for the rapid generation of compound libraries for screening purposes.

| Product Type | Catalyst System | Key Outcome |

| α-Aminoalkylation (Product 3aa ) | 4CzIPN / NaHCO₃ | Selective formation of a single C-N bond |

| α-Diaminoalkylation (Product 4aa ) | Ru(bpy)₃Cl₂ / K₂CO₃ | Formation of two C-N bonds |

| Data illustrates catalyst-controlled divergent synthesis from the same starting materials. acs.org |

This strategic use of reaction conditions to navigate different mechanistic pathways underscores the utility of building blocks like this compound in modern, efficient synthetic planning.

Derivatization and Functionalization Reactions of Tert Butyl 2 Phenylamino Acetate

N-Alkylation and Acylation Reactions on the Aniline (B41778) Moiety

The secondary amine of the aniline group in tert-butyl 2-(phenylamino)acetate is a primary site for nucleophilic attack, readily undergoing both alkylation and acylation reactions. These transformations are fundamental for introducing substituents that can modulate the electronic properties of the molecule or serve as handles for further chemical modifications.

N-Alkylation involves the formation of a new carbon-nitrogen bond. This can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. researchgate.net Copper-catalyzed methods have also been developed for the N-alkylation of anilines using alkylborane reagents, which can proceed under milder conditions and avoid issues like overalkylation. organic-chemistry.org For example, N-benzylation of aniline derivatives can be accomplished to introduce a benzyl (B1604629) group, which can also function as a protecting group. orgsyn.org

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This reaction is typically performed using acylating agents like acid chlorides or anhydrides. orgsyn.orgbath.ac.uk For instance, the N-acetylation of this compound has been reported as a preliminary step before further functionalization, such as nitration of the aromatic ring. rsc.org The resulting N-acyl derivatives are often key intermediates in the synthesis of heterocyclic compounds. nih.gov

The following table summarizes representative N-alkylation and N-acylation reactions applicable to the aniline moiety.

| Reaction Type | Reagents and Conditions | Product Type | Key Findings | Reference |

| N-Acetylation | Acetic anhydride (B1165640) or acetyl chloride | N-Acetyl-N-phenylglycine tert-butyl ester | The N-acetyl group can direct further substitution on the phenyl ring and is a precursor for other transformations. | rsc.org |

| N-Alkylation | Alkyl halide (e.g., 1-bromobutane), Cs₂CO₃, DMF | N-Alkyl-N-phenylglycine tert-butyl ester | Cesium carbonate promotes efficient and selective mono-N-alkylation of anilines, suppressing the formation of dialkylated products. | researchgate.net |

| N-Benzylation | Benzyl bromide, base | N-Benzyl-N-phenylglycine tert-butyl ester | The benzyl group can be introduced to create more complex scaffolds for cyclization reactions. | orgsyn.org |

| N-Acylation | Chloroacetyl chloride, pyridine (B92270), ethyl acetate (B1210297) | N-(Chloroacetyl)-N-phenylglycine tert-butyl ester | This reaction introduces a reactive chloroacetyl group, useful for subsequent cyclization reactions to form heterocycles. | orgsyn.org |

| Copper-Catalyzed N-Alkylation | Alkylboronic acid pinacol (B44631) ester, Cu(OAc)₂, di-tert-butyl peroxide | N-Alkyl-N-phenylglycine tert-butyl ester | This method allows for the cross-coupling of anilines with alkylborane reagents under relatively mild, base-free conditions. | organic-chemistry.org |

Transformations Involving the Ester Functionality

The tert-butyl ester group of the molecule is susceptible to transformations characteristic of carboxylic acid esters, primarily hydrolysis and transesterification. The bulky tert-butyl group provides steric hindrance, which influences the reaction conditions required for these transformations compared to less hindered esters like methyl or ethyl esters.

Hydrolysis of the tert-butyl ester regenerates the corresponding carboxylic acid, 2-(phenylamino)acetic acid. This reaction is typically carried out under acidic conditions, as basic hydrolysis of tert-butyl esters can be sluggish. google.com Trifluoroacetic acid (TFA) is commonly used for this deprotection, often neat or in a solvent like dichloromethane (B109758) (DCM), proceeding at room temperature. rsc.orglpnu.ua The products of this reaction are isobutylene (B52900) and the carboxylic acid. lpnu.ua This transformation is a crucial step in syntheses where the ester serves as a temporary protecting group for the carboxylic acid functionality. rsc.org

Transesterification is the process of exchanging the tert-butyl group with a different alkyl group from an alcohol. This can be catalyzed by acids or bases, or by specific organometallic complexes. conicet.gov.ar Borane catalysts, such as B(C₆F₅)₃, have been shown to be effective for the transesterification of tert-butyl esters under mild conditions. rsc.org Lanthanum(III) complexes have also been employed for efficient transesterification. researchgate.net

The table below details common transformations involving the ester functionality.

| Reaction Type | Reagents and Conditions | Product | Key Findings | Reference |

| Acid-Catalyzed Hydrolysis | Trifluoroacetic acid (TFA), room temperature | 2-(Phenylamino)acetic acid | This is a standard method for deprotecting tert-butyl esters. The reaction is clean, with isobutylene as a volatile byproduct. | rsc.orglpnu.ua |

| Transesterification | Alcohol (R-OH), K₂CO₃ or other base | Alkyl 2-(phenylamino)acetate | Basic conditions can be used to exchange the tert-butoxy (B1229062) group with other alkoxy groups from primary, secondary, or tertiary alcohols. | researchgate.net |

| Borane-Catalyzed Transesterification | α-Aryl α-diazoester, B(C₆F₅)₃ | Aryl(diazo)methyl 2-(phenylamino)acetate | This method is highly chemoselective and proceeds under mild conditions, leaving other functional groups intact. | rsc.org |

Reactions at the Alpha-Carbon of the Glycine (B1666218) Unit

The alpha-carbon, situated between the aniline nitrogen and the ester carbonyl, is activated and can participate in various carbon-carbon bond-forming reactions. Deprotonation at this position by a suitable base generates an enolate or a related carbanion, which is a potent nucleophile. youtube.com

While direct reactions on this compound itself are less commonly documented in isolation, the reactivity of this position is well-established in analogous systems. For instance, in related malonate derivatives, the alpha-carbon can be readily alkylated (e.g., methylated using methyl iodide and a base). orgsyn.org Palladium-catalyzed carbonylative α-arylation has been successfully applied to tert-butyl cyanoacetate, a structurally similar compound, demonstrating that this position is accessible for complex bond formations. acs.org Such reactions are pivotal for introducing substituents at the alpha-position, leading to the synthesis of substituted amino acid derivatives and precursors for heterocyclic systems like oxindoles.

The table below illustrates potential reactions based on the reactivity of analogous compounds.

| Reaction Type | Reagents and Conditions | Product Type | Key Findings | Reference |

| α-Alkylation | Base (e.g., KHMDS), Alkyl Halide (e.g., MeI) | tert-Butyl 2-alkyl-2-(phenylamino)acetate | In analogous systems, the alpha-proton can be removed by a strong base to form a nucleophilic enolate, which then reacts with an electrophile. | orgsyn.org |

| α-Arylation (Carbonylative) | Aryl Bromide, CO, Pd catalyst, Base | tert-Butyl 3-aryl-2-cyano-3-oxopropanoate (from tert-butyl cyanoacetate) | This demonstrates the feasibility of forming a C-C bond at the alpha-position via transition-metal catalysis in a related substrate. | acs.org |

| Aldol-Type Condensation | Aldehyde/Ketone, Base | β-Hydroxy-α-amino ester derivative | The enolate generated from the alpha-carbon can act as a nucleophile in aldol (B89426) reactions to form new C-C bonds. | youtube.com |

Cyclization Reactions and Ring-Forming Transformations

This compound and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds. These reactions often involve the aniline nitrogen and the ortho-position of the phenyl ring, or the functional groups attached to the nitrogen and alpha-carbon.

One of the most common applications is the synthesis of oxindoles . After N-acylation and α-alkylation, intramolecular cyclization can be mediated by transition metals like copper(II) or palladium(II). For example, a copper(II) acetate-mediated cyclization of an N-benzyl, α-methyl derivative leads to the formation of a tert-butyl oxoindoline-carboxylate. orgsyn.orgwhiterose.ac.uk

The synthesis of benzodiazepines is another important application. These seven-membered heterocyclic structures can be formed through multi-step sequences that often begin with the acylation of the aniline nitrogen, followed by deprotection and intramolecular cyclization. mdpi.com For instance, an N-acylated derivative can undergo acid-mediated deprotection of the tert-butyl ester, followed by cyclization to form a benzodiazepine (B76468) core. mdpi.comsioc-journal.cn

Other heterocyclic systems, such as quinolines and 1,2,4-oxadiazoles , can also be synthesized from precursors derived from this compound. clockss.orgbeilstein-journals.orgd-nb.info

The following table presents a selection of cyclization reactions starting from derivatives of this compound.

| Target Heterocycle | Key Precursor/Derivative | Reagents and Conditions | Key Findings | Reference |

| Oxindole (B195798) | N-Acyl-α-alkyl-phenylaminoacetate | Cu(OAc)₂, base, heat | Copper-mediated intramolecular C-H amidation is an effective strategy for constructing the oxindole ring system. | orgsyn.orgwhiterose.ac.uk |

| Benzodiazepine | N-(Aminoacyl)-phenylaminoacetate | Acid (for Boc deprotection), followed by heating or base for cyclization | Sequential deprotection and intramolecular condensation is a common route to the 1,4-benzodiazepine (B1214927) skeleton. | mdpi.comsioc-journal.cn |

| Quindoline (Indolo[3,2-b]quinoline) | N-Acylated derivative | Reaction with indol-2-ylmethyl carbanions | Annulation strategies can build complex fused heterocyclic systems. | beilstein-journals.org |

| 1,2,4-Oxadiazole | N-Acylated aniline derivative | Reaction with amidoximes followed by cyclodehydration | The aniline moiety can be converted into a variety of heterocycles through condensation reactions. | beilstein-journals.orgd-nb.info |

| 1,4-Thienodiazepine-2,5-dione | Ugi reaction product | Acid-mediated deprotection and cyclization | Multi-component reactions (MCR) like the Ugi reaction can rapidly build complexity, followed by cyclization to form novel diazepines. | nih.gov |

Emerging Research Directions and Future Perspectives for Tert Butyl 2 Phenylamino Acetate

The landscape of chemical synthesis and materials science is in a constant state of evolution, driven by the need for greater efficiency, sustainability, and the creation of novel functionalities. Tert-butyl 2-(phenylamino)acetate, a derivative of the N-phenylglycine scaffold, is positioned at the confluence of these advancements. Its structural motifs—a secondary amine, a bulky ester, and an aromatic ring—make it a versatile building block. Emerging research is now focused on leveraging this versatility in cutting-edge applications, from automated synthesis to the development of advanced materials and bio-inspired systems. This article explores the future perspectives for this compound, focusing on key areas of innovation.

Q & A

Q. Q1. What are the standard synthetic routes for preparing tert-butyl 2-(phenylamino)acetate, and how are reaction conditions optimized?

Methodological Answer: this compound is typically synthesized via esterification or nucleophilic substitution reactions. Key steps include:

- Esterification : Reacting 2-(phenylamino)acetic acid with tert-butanol in the presence of a dehydrating agent (e.g., DCC/DMAP).

- Substitution : tert-Butyl bromoacetate reacts with aniline derivatives under basic conditions (e.g., K₂CO₃ in DMF).

Q. Optimization Parameters :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at moderate temps |

| Solvent | DMF, THF, or DCM | Polar aprotic solvents improve kinetics |

| Reaction Time | 12–24 hours | Prolonged time enhances conversion |

| Catalyst | DMAP or Pyridine | Accelerates esterification |

Yield improvements (up to 85%) are achieved by controlling moisture and using inert atmospheres (N₂/Ar) .

Q. Q2. What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.4 ppm (tert-butyl group), δ 4.1 ppm (acetate methylene), and δ 6.8–7.4 ppm (aromatic protons).

- ¹³C NMR : Confirms ester carbonyl (δ 170–175 ppm) and tert-butyl quaternary carbon (δ 28 ppm).

- HPLC : Purity analysis using C18 columns (ACN/H₂O gradient, UV detection at 254 nm) .

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]⁺ ≈ 236 m/z) .

Advanced Research Questions

Q. Q3. How can this compound serve as an intermediate in drug development, and what strategies optimize its regioselectivity?

Methodological Answer: This compound is a precursor for pharmacologically active amines (e.g., kinase inhibitors or antimicrobial agents). Regioselectivity challenges arise during functionalization of the phenylamino group. Strategies include:

- Protecting Group Chemistry : Boc groups stabilize intermediates during multi-step syntheses .

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) control stereochemistry in downstream reactions .

- Computational Modeling : DFT studies predict reaction pathways to minimize side products .

Q. Q4. What experimental designs are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Activity : MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values.

- Structure-Activity Relationship (SAR) : Modifying substituents on the phenyl ring (e.g., electron-withdrawing groups enhance bioactivity) .

Q. Q5. How do researchers reconcile discrepancies in reported toxicity data for this compound?

Methodological Answer: Discrepancies arise due to variability in purity, assay conditions, and incomplete toxicological profiling. Best practices include:

- Independent Validation : Repeating assays using OECD guidelines (e.g., acute oral toxicity in rodents).

- Metabolite Analysis : LC-MS identifies degradation products (e.g., tert-butanol or phenylacetic acid derivatives) that may contribute to toxicity .

- Cross-Referencing : Comparing data from PubChem , ECHA , and peer-reviewed studies to establish consensus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.